molecular formula C9H8N6OS B13672516 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B13672516
M. Wt: 248.27 g/mol
InChI Key: MPIFVLQEGRGBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains a furan ring, a triazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles.

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of amidines with nitriles.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions may occur at the nitrogen atoms in the triazole and triazine rings.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield a sulfoxide or sulfone.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent.

    Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may be used as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-3-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the methylthio group.

    5-(Methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the furan ring.

Uniqueness

The presence of both the furan ring and the methylthio group in 2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine may confer unique properties such as enhanced reactivity or specific biological activity.

Properties

Molecular Formula

C9H8N6OS

Molecular Weight

248.27 g/mol

IUPAC Name

2-(furan-3-yl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C9H8N6OS/c1-17-9-12-7(10)15-8(13-9)11-6(14-15)5-2-3-16-4-5/h2-4H,1H3,(H2,10,11,12,13,14)

InChI Key

MPIFVLQEGRGBSW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=NN2C(=N1)N)C3=COC=C3

Origin of Product

United States

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